MFCD00203709
Description
Properties
IUPAC Name |
N-[2-[2-hydroxy-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]sulfanylphenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2S/c1-11(2)16(25)21-13-5-3-4-6-14(13)26-10-12(24)9-23-8-7-15(22-23)17(18,19)20/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQIDWGFTZLBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1SCC(CN2C=CC(=N2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00203709 typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-hydroxy-3-(3-trifluoromethyl-1H-pyrazol-1-yl)propyl bromide with thiophenol in the presence of a base to form the intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
MFCD00203709 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrazole ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
MFCD00203709 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of MFCD00203709 involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N1-[2-((2-Hydroxy-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)thio)phenyl]-2-methylpropanamide
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
Uniqueness
MFCD00203709 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages such as higher potency, selectivity, or stability under various conditions .
Biological Activity
MFCD00203709, also known by its chemical identifier 648427-22-9, is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure
This compound is characterized by a specific combination of functional groups that contribute to its biological activity. The compound is synthesized through multi-step chemical reactions, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-hydroxy-3-(3-trifluoromethyl-1H-pyrazol-1-yl)propyl bromide with thiophenol in the presence of a base, followed by reaction with 2-methylpropanoyl chloride to yield the final product.
Reaction Types
The compound undergoes various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions at the pyrazole ring and trifluoromethyl group.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic/Neutral | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols or amines |
| Substitution | Sodium azide or thiols | Basic conditions | Various substituted products |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of signal transduction pathways, which are crucial for various biological processes.
Applications in Research
This compound has been investigated for multiple applications:
- Enzyme Inhibition : Potential use as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : Explored for its ability to modulate receptor activities, which may have implications in therapeutic contexts.
- Therapeutic Potential : Research indicates potential applications in treating diseases such as cancer and inflammatory conditions due to its biological properties.
Case Study 1: Enzyme Inhibition
A study conducted on this compound demonstrated its effectiveness as an inhibitor for a specific enzyme involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound.
Case Study 2: Receptor Modulation
Another investigation focused on the modulation of receptor activity by this compound. The findings revealed that the compound could effectively alter receptor signaling pathways, suggesting its potential as a therapeutic agent in conditions where receptor modulation is beneficial.
Table 2: Summary of Case Studies on this compound
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Significant reduction in enzyme activity | Potential anti-cancer therapeutic applications |
| Receptor Modulation | Altered receptor signaling pathways | Possible treatment for inflammatory conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
